2-Methyl-4-(piperidin-3-YL)pyridine
Description
2-Methyl-4-(piperidin-3-yl)pyridine is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at position 2 and a piperidin-3-yl group at position 4. Its molecular formula is C₁₁H₁₆N₂, with a molecular weight of 176.26 g/mol.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
2-methyl-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C11H16N2/c1-9-7-10(4-6-13-9)11-3-2-5-12-8-11/h4,6-7,11-12H,2-3,5,8H2,1H3 |
InChI Key |
VBWUTENTTLIMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(piperidin-3-YL)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-chloropyridine with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .
Industrial Production Methods
Industrial production of 2-Methyl-4-(piperidin-3-YL)pyridine may involve continuous flow processes to enhance efficiency and yield. These processes often utilize catalysts and optimized reaction conditions to ensure high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(piperidin-3-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used
Scientific Research Applications
2-Methyl-4-(piperidin-3-YL)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(piperidin-3-YL)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Piperidine Orientation : Piperidin-3-yl (as in the target compound) versus piperidin-4-ylmethoxy (as in Compound 17 ) significantly impacts biological activity. For instance, Compound 17 (Ki = 4.9 μM) is ~170-fold more potent than benzene-core analogues, highlighting the pyridine core's importance .
- Functional Groups : Carboxylic acid derivatives (e.g., 2-(3-Methylpiperidin-1-yl)pyridine-4-carboxylic Acid) introduce polarity, affecting solubility and binding to charged residues in biological targets .
Biological Activity
2-Methyl-4-(piperidin-3-YL)pyridine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This article delves into the compound's biological activity, including its effects on various receptors, antiproliferative properties, and its role in pain management.
Chemical Structure and Properties
The structure of 2-Methyl-4-(piperidin-3-YL)pyridine features a pyridine ring substituted with a piperidine moiety. This specific substitution pattern is crucial as it influences the compound's reactivity and biological interactions. The piperidine ring contributes to the compound's ability to interact with various biological targets, including receptors involved in pain modulation and cellular proliferation.
1. Receptor Interactions
Recent studies have highlighted the dual action of compounds structurally related to 2-Methyl-4-(piperidin-3-YL)pyridine on histamine H3 and sigma-1 receptors. For instance, a study identified that derivatives with similar structures exhibited significant affinity for these receptors, suggesting potential applications in treating nociceptive and neuropathic pain. Specifically, one lead compound demonstrated a Ki value of 4.5 nM at sigma-1 receptors, indicating strong binding affinity .
2. Antiproliferative Activity
The antiproliferative effects of pyridine derivatives have been extensively studied. In one investigation, compounds similar to 2-Methyl-4-(piperidin-3-YL)pyridine showed promising results against various cancer cell lines, including HeLa and MDA-MB-231. The IC50 values for these compounds ranged significantly, demonstrating their potential as anticancer agents . The presence of hydroxyl groups in the structure was noted to enhance antiproliferative activity, highlighting the importance of functional group modifications.
Case Study 1: Pain Management
A series of studies focused on the analgesic properties of piperidine-based compounds have shown that certain derivatives can effectively alleviate pain in animal models. For example, compound KSK68, which shares structural similarities with 2-Methyl-4-(piperidin-3-YL)pyridine, exhibited broad-spectrum analgesic activity in both nociceptive and neuropathic pain models . This finding underscores the therapeutic potential of such compounds in pain management.
Case Study 2: Anticancer Potential
In another study assessing the antiproliferative capabilities of pyridine derivatives, researchers found that specific modifications to the piperidine structure enhanced efficacy against cancer cell lines. Compounds were tested for their IC50 values against various cell lines, with some achieving values as low as 0.021 μM against Hep2 cells . This suggests that structural optimization can lead to significantly improved anticancer activity.
Summary of Findings
| Activity | Target | IC50/Ki Values | Notes |
|---|---|---|---|
| Analgesic | Sigma-1 Receptors | Ki = 4.5 nM | Effective in pain models |
| Antiproliferative | HeLa Cell Line | IC50 = 0.021 μM | Enhanced by hydroxyl group modifications |
| Antiproliferative | MDA-MB-231 Cell Line | Variable | Structural modifications improve activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
